5-Iodopyridin-2(1H)-one hydrochloride
CAS No.:
Cat. No.: VC19932816
Molecular Formula: C5H5ClINO
Molecular Weight: 257.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5ClINO |
|---|---|
| Molecular Weight | 257.46 g/mol |
| IUPAC Name | 5-iodo-1H-pyridin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C5H4INO.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H |
| Standard InChI Key | POLANFBEZMSSOS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)NC=C1I.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The IUPAC name for this compound is 5-iodo-1H-pyridin-2-one hydrochloride, reflecting its substitution pattern and salt form. Its canonical SMILES representation is C1=CC(=O)NC=C1I.Cl, which encodes the pyridinone ring, iodine substituent, and hydrochloride moiety. The compound’s exact mass is 256.90 g/mol, as calculated from its isotopic composition .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅ClINO | |
| Molecular Weight | 257.46 g/mol | |
| Exact Mass | 256.90 g/mol | |
| Topological Polar Surface Area | 33.12 Ų | |
| LogP (Partition Coefficient) | 2.13 |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point range of 145–147°C, as inferred from structurally analogous iodopyridinones . Its boiling point is estimated at 249°C, with a flash point of 105°C, indicating moderate thermal stability . The density is 2.11 g/cm³, higher than typical organic compounds due to the iodine atom’s high atomic mass .
Table 2: Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 145–147°C | |
| Boiling Point | 249°C | |
| Density | 2.11 g/cm³ | |
| Vapour Pressure (25°C) | 0.0±1.0 mmHg |
Solubility and Reactivity
The hydrochloride salt form enhances water solubility compared to the free base. The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in non-polar solvents like hexane. The pKa of the pyridinone hydroxyl group is predicted to be 7.80±0.10, suggesting moderate acidity .
Synthesis and Manufacturing
Purification and Characterization
Purification likely involves recrystallization from ethanol/water mixtures or column chromatography. Final characterization employs melting point determination, elemental analysis, and spectroscopic methods (NMR, MS).
| Hazard Parameter | Description | Source |
|---|---|---|
| Signal Word | Warning | |
| Pictograms | Exclamation Mark (GHS07) | |
| Precautionary Measures | Avoid inhalation; use eye protection |
Future Research Directions
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Pharmacological Screening: Evaluate activity against bacterial/viral targets.
-
Synthetic Optimization: Develop greener iodination methods.
-
Material Applications: Assess utility in optoelectronic devices.
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